2,3,5,6-Tetramethylbenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetramethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the alcohol to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3,5,6-tetramethylbenzene using air or oxygen in the presence of a suitable catalyst, such as cobalt or manganese salts . This method offers a more efficient and scalable route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,5,6-Tetramethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the methyl groups on the benzene ring can influence the compound’s hydrophobicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with a single carboxylic acid group.
2,3,4,6-Tetramethylbenzoic acid: A structural isomer with methyl groups at different positions.
Trimethylbenzoic acids: Compounds with three methyl groups on the benzene ring.
Uniqueness
2,3,5,6-Tetramethylbenzoic acid is unique due to the specific arrangement of its methyl groups, which can significantly impact its chemical reactivity and interactions with other molecules. This distinct structure makes it valuable for various applications and research studies .
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIDRZRESMTQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180687 | |
Record name | Benzoic acid, 2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2604-45-7 | |
Record name | 2,3,5,6-Tetramethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2604-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002604457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2604-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetramethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-Tetramethylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY2MW5SWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric bulk of 2,3,5,6-Tetramethylbenzoic acid influence its acidity compared to less substituted benzoic acids?
A1: The increased acidity of this compound compared to benzoic acid or less substituted derivatives is not solely due to steric inhibition of resonance (SIR), as traditionally believed. While the presence of four methyl groups in the ortho positions does force the carboxyl group out of plane with the aromatic ring, limiting resonance stabilization in the acid form, this effect is counteracted by similar or even greater SIR in the corresponding carboxylate anion. [] Therefore, the primary contributor to the enhanced acidity is likely the electrostatic interaction between the electron-withdrawing carboxyl group and the electron-donating methyl groups, which stabilizes the anion more effectively than in less substituted analogs. [] This highlights the importance of considering both steric and electronic factors when analyzing the properties of substituted aromatic compounds. You can find more details in this research paper: [] (https://www.semanticscholar.org/paper/f59ca976c6ad7f2566a28054cfa1fb7b3909a131)
Q2: Can this compound be used as a building block for Metal-Organic Frameworks (MOFs)?
A2: Yes, a derivative of this compound, specifically 4,4'-((2,3,5,6-tetramethylphenyl)boranediyl)bis(this compound), was successfully incorporated as a linker in the synthesis of a Zn-based MOF. [] Interestingly, during the synthesis, an in situ decarboxylation reaction occurred, leading to the formation of this modified linker from the originally intended tris(p-carboxylic acid)tridurylborane ligand. [] This highlights the potential for unexpected reactivity during MOF synthesis and the possibility of generating novel structures through such in situ transformations. This specific MOF exhibited blue fluorescence and promising gas adsorption properties due to its permanent porosity. [] You can read more about this in the following research article: [] (https://www.semanticscholar.org/paper/e99fca9f8a07dc2c96d8d82d496494b6d3388aa9)
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